Pyroglutamyl diazomethyl ketone

Cysteine protease inhibition Active-site-directed irreversible inhibitor Pyroglutamyl peptidase I

Pyroglutamyl diazomethyl ketone (pGlu-DMK; CAS 98151-77-0) is a low-molecular-weight (153.14 g/mol), active-site-directed, irreversible inhibitor of pyroglutamyl peptidase I (PGP-I; EC 3.4.19.3), a cysteine protease that cleaves N-terminal pyroglutamyl residues from regulatory peptides such as thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH). The compound belongs to the diazomethyl ketone class of mechanism-based inhibitors, which covalently alkylate the active-site cysteine residue of the target enzyme.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 98151-77-0
Cat. No. B1218824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyroglutamyl diazomethyl ketone
CAS98151-77-0
SynonymsPGDMK
pyroglutamyl diazomethyl ketone
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)C=[N+]=[N-]
InChIInChI=1S/C6H7N3O2/c7-8-3-5(10)4-1-2-6(11)9-4/h3-4H,1-2H2,(H,9,11)
InChIKeyIOAYBZOIAADCTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyroglutamyl Diazomethyl Ketone (CAS 98151-77-0): Inhibitor Profile for Pyroglutamyl Peptidase I Research Procurement


Pyroglutamyl diazomethyl ketone (pGlu-DMK; CAS 98151-77-0) is a low-molecular-weight (153.14 g/mol), active-site-directed, irreversible inhibitor of pyroglutamyl peptidase I (PGP-I; EC 3.4.19.3), a cysteine protease that cleaves N-terminal pyroglutamyl residues from regulatory peptides such as thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH) [1]. The compound belongs to the diazomethyl ketone class of mechanism-based inhibitors, which covalently alkylate the active-site cysteine residue of the target enzyme. Originally described by Wilk and colleagues in 1985, pGlu-DMK has become a standard tool compound for dissecting the physiological roles of PGP-I in neuropeptide metabolism, host–pathogen interactions, and enzyme turnover studies [1].

Why Pyroglutamyl Diazomethyl Ketone Cannot Be Replaced by Generic PGP-I Inhibitors: Key Procurement Considerations


Although multiple chemical scaffolds target pyroglutamyl peptidase I—including chloromethyl ketones, N-carbobenzoxy-protected diazomethyl ketones, and transition-state aldehydes—these compounds differ substantially in inhibitory potency, mechanism of inactivation (reversible vs. irreversible), in vivo pharmacokinetic behavior, selectivity window, and ability to discriminate between PGP-I and the membrane-bound PGP-II isoform [1][2][3]. Substituting pGlu-DMK with a seemingly analogous inhibitor without accounting for these parameters risks incomplete target engagement, off-target effects, inability to cross the blood–brain barrier, or failure to distinguish between closely related pyroglutamyl-cleaving enzymes—all of which can invalidate experimental conclusions and waste procurement resources.

Quantitative Comparative Evidence: Pyroglutamyl Diazomethyl Ketone vs. Closest PGP-I Inhibitor Analogs


Irreversible Inactivation Potency: pGlu-DMK vs. Pyroglutamyl Chloromethyl Ketone (pGlu-CMK)

Pyroglutamyl diazomethyl ketone inactivates partially purified bovine brain PGP-I at nanomolar concentrations, whereas the corresponding chloromethyl ketone analog (pGlu-CMK) requires approximately 3 orders of magnitude higher concentrations to achieve comparable inactivation of the bacterial ortholog [1][2]. The diazomethyl ketone warhead thus provides a substantial potency advantage over the chloromethyl ketone congener bearing the identical pyroglutamyl recognition element.

Cysteine protease inhibition Active-site-directed irreversible inhibitor Pyroglutamyl peptidase I

Unprotected vs. N-Carbobenzoxy-Protected Diazomethyl Ketone: pGlu-DMK vs. Z-PGDK

The absence of the N-α-carbobenzoxy (Cbz) protecting group on pGlu-DMK dramatically enhances inhibitory potency relative to its N-protected counterpart Z-PGDK. Z-PGDK exhibits a KI,app of 120 µM for the bacterial pyroglutamyl peptidase, indicating that the bulky Cbz group sterically impedes active-site engagement despite preserving the diazomethyl ketone warhead [1]. By contrast, pGlu-DMK, lacking this N-terminal modification, achieves nanomolar-range inactivation of the mammalian enzyme [2].

Affinity labeling Covalent inhibitor Pyroglutamyl peptidase

Irreversible Covalent Inactivation vs. Reversible Competitive Inhibition: pGlu-DMK vs. 5-Oxoprolinal

Pyroglutamyl diazomethyl ketone functions as an irreversible, active-site-directed alkylating agent that covalently modifies the catalytic cysteine residue of PGP-I, producing sustained enzyme inactivation even after free inhibitor removal [1]. In contrast, 5-oxoprolinal—although a potent transition-state aldehyde inhibitor (Ki = 26 nM)—acts through a reversible competitive mechanism, such that its inhibitory effect is lost upon dilution or washout [2]. This mechanistic divergence has profound implications for experimental design: irreversible inhibition enables washout-resistant target engagement, whereas reversible inhibition requires continuous inhibitor presence.

Covalent inhibitor Reversible inhibitor Enzyme mechanism Target engagement

In Vivo Efficacy and Blood–Brain Barrier Penetration: pGlu-DMK Low-Dose Systemic Administration

A single intraperitoneal dose of 0.1 mg/kg pGlu-DMK in mice achieves total inactivation of PGP-I across all tissues examined, including brain, demonstrating effective blood–brain barrier penetration and systemic distribution at a remarkably low dose [1]. In corroborating studies, repeated combined intraperitoneal injections of pGlu-DMK and Z-Pro-prolinal produced a 70–95% reduction in mouse brain PGP-I specific activity [2]. In contrast, 5-oxoprolinal has been reported to inhibit the enzyme at 10 and 30 min post-injection but without the completeness or tissue-wide documentation established for pGlu-DMK [3].

In vivo pharmacology Blood–brain barrier Systemic enzyme inactivation Neuropeptide metabolism

Selectivity Window: pGlu-DMK Does Not Inactivate Other Exo- and Endopeptidases at 100,000-Fold Excess Concentrations

A critical differentiator of pGlu-DMK is its demonstrated selectivity window: inhibitor concentrations five orders of magnitude (100,000-fold) higher than those required to inactivate PGP-I did not affect the activity of other exopeptidases or endopeptidases tested [1]. This empirically validated selectivity profile is essential for interpreting experiments in complex biological matrices where multiple proteolytic activities coexist. By comparison, 5-oxoprolinal was shown to be 'specific' based on testing against a panel of other aldehydes, but a quantitative selectivity ratio relative to unrelated protease families was not reported [2].

Enzyme selectivity Off-target profiling Protease inhibitor specificity Experimental validation

Isoform Discrimination: pGlu-DMK Distinguishes Soluble PGP-I from Membrane-Bound PGP-II

Pyroglutamyl diazomethyl ketone selectively inhibits the soluble cytosolic PGP-I but does not inhibit the particulate, membrane-bound pyroglutamyl-peptide cleaving enzyme subsequently identified as PGP-II (EC 3.4.19.-) [1]. This differential sensitivity was experimentally exploited to delineate two distinct TRH-degrading pathways in rat brain: PGP-I activity is abolished by pGlu-DMK, whereas the membrane-associated PGP-II activity is resistant to pGlu-DMK and is instead inhibited by metal chelators such as EDTA and o-phenanthroline [1]. No other PGP-I inhibitor class has been shown to provide this binary isoform discrimination in tissue preparations.

Enzyme isoform discrimination Pyroglutamyl peptidase II Membrane-bound peptidase TRH degradation

Optimal Application Scenarios for Pyroglutamyl Diazomethyl Ketone in Academic and Industrial Research


In Vivo Neuropeptide Metabolism Studies Requiring Blood–Brain Barrier Penetration

pGlu-DMK is the inhibitor of choice for systemic in vivo studies targeting central nervous system PGP-I. Its demonstrated ability to totally inactivate the enzyme in brain tissue following a single 0.1 mg/kg i.p. dose eliminates the need for intracerebroventricular administration and enables chronic dosing regimens for behavioral or endocrine phenotyping [1]. The combination of brain penetration with irreversible mechanism ensures sustained target suppression between doses—a property not achievable with reversible inhibitors such as 5-oxoprolinal.

Dissection of TRH-Degrading Pathways: PGP-I vs. PGP-II Activity Assignment

In tissue homogenate or subcellular fractionation experiments where both soluble PGP-I and membrane-bound PGP-II contribute to TRH degradation, pGlu-DMK provides unambiguous isoform discrimination. Treatment of the soluble fraction with pGlu-DMK abolishes PGP-I activity without affecting PGP-II, while the particulate fraction's PGP-II activity remains fully intact and can be independently confirmed by metal chelator sensitivity [1]. This binary discrimination is essential for correct interpretation of TRH degradation assays and has been validated in rat brain preparations.

Enzyme Turnover and Active-Site Titration Studies in Purified Systems

Because pGlu-DMK inactivates PGP-I through a 1:1 covalent stoichiometry at the active-site cysteine—and the inactivated enzyme fails to react with the inhibitor after PCMB pre-treatment and mercaptoethanol reversal—the compound can serve as an active-site titrant to quantify catalytically competent PGP-I in purified or enriched enzyme preparations [1][2]. This application is analogous to the use of pGlu-CMK as a titrant for the bacterial enzyme but with the advantage of substantially higher potency, requiring lower titrant concentrations and reducing non-specific labeling.

Host–Pathogen Interaction Studies: Trypanosoma brucei PGP-I as a Virulence Factor

In rodent models of African trypanosomiasis, pGlu-DMK has been employed to demonstrate that trypanosome-derived PGP-I is entirely responsible for the reduced plasma half-life of TRH and partially responsible for accelerated GnRH degradation in infected hosts [1]. The compound's cross-species activity against both mammalian and protozoan PGP-I makes it a valuable tool for parasitology research investigating peptidase-mediated endocrine disruption, and for target validation studies assessing PGP-I as a therapeutic target in trypanosomiasis.

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